
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide” is a compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C14H16N4OS and a molecular weight of 288.37.
Synthesis Analysis
The synthesis of such compounds often involves the modulation of the aliphatic chain linking the moiety to the piperidine ring . The amide substituent and the linker are also modulated . In some cases, the moiety is replaced with urea-like substructures .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involving this compound are often monitored by thin layer chromatography . The reactions may involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the thiadiazole ring . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with 1,2,5-thiadiazol structures have shown moderate antibacterial action against various bacterial strains . This suggests that our compound may also have potential as an antibacterial agent.
Anti-inflammatory Effects
Derivatives of 1,2,5-thiadiazol have demonstrated significant anti-inflammatory effects . The compound could be explored for its anti-inflammatory properties in medical research.
Fluorescent Probing for Bacteria
Thiadiazol derivatives have been used in designing sensitive fluorescent probes targeting bacteria . The compound could be researched for similar applications in microbiology.
Ovarian Tissue Cryopreservation
While not directly related to the compound, research in ovarian tissue cryopreservation and transplantation is an emerging field . The compound could be investigated for its potential role in enhancing these processes.
Plasma Chemistry Applications
The Electrification Institute pursues research in plasma chemistry . The compound might find applications in this field due to its chemical structure conducive to plasma interactions.
Mécanisme D'action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This suggests that N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide might interact with its targets, leading to changes in their normal functioning, potentially inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential interaction with hsp90 and the disruption of dna replication processes, it can be inferred that the compound may affect pathways related to protein folding and dna synthesis .
Pharmacokinetics
The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system (cns) level . This suggests that the compound might have good bioavailability.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to the degradation of several oncoproteins due to the inhibition of hsp90 activity . Additionally, it might inhibit the replication of both bacterial and cancer cells by disrupting processes related to DNA replication .
Action Environment
The temperature of the reaction mass during the synthesis of similar compounds has been reported to be a critical factor . This suggests that temperature might also influence the action and stability of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide.
Orientations Futures
The future directions in the research of this compound and similar compounds could involve further exploration of their anticancer activities . There is also potential for the development of improved anticancer therapeutic strategies . The influence of the substituent on the compounds’ activity is a potential area of study .
Propriétés
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-5,10,12H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYYOEWPRGHETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
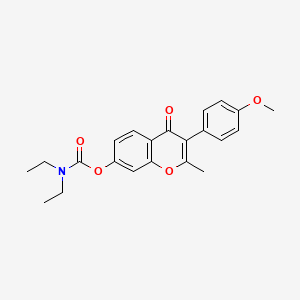
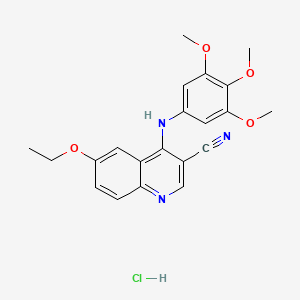
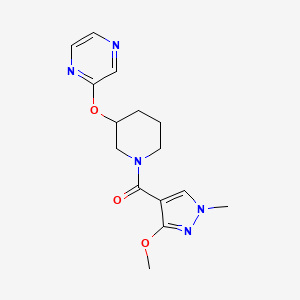
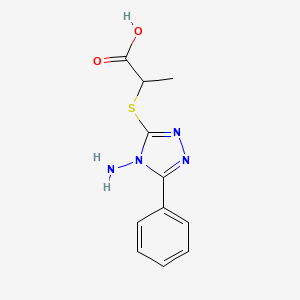
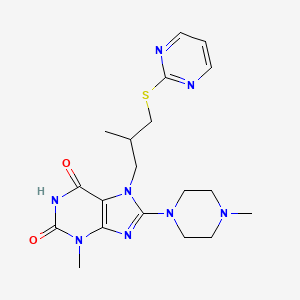


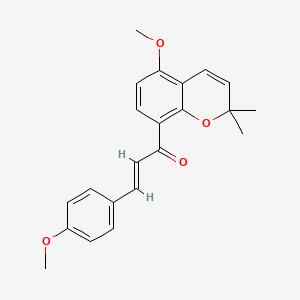
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
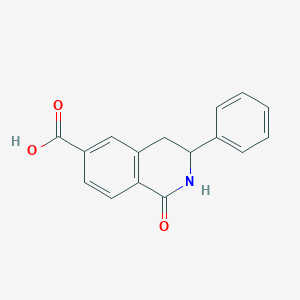
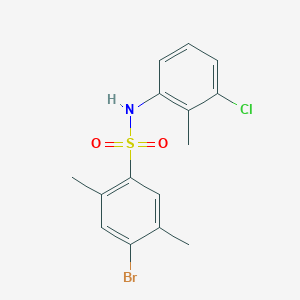
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
